![molecular formula C21H24O4 B14375134 3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-59-0](/img/structure/B14375134.png)
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes two methoxyphenyl groups attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione typically involves the reaction of 4-methoxybenzyl chloride with pentane-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the pentane-2,4-dione backbone can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Scientific Research Applications
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione exerts its effects involves interactions with various molecular targets. The methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The pentane-2,4-dione backbone can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione: Contains a hydroxy group in addition to the methoxy group.
Uniqueness
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione is unique due to the presence of two methoxyphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90137-59-0 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,3-bis[(4-methoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C21H24O4/c1-15(22)21(16(2)23,13-17-5-9-19(24-3)10-6-17)14-18-7-11-20(25-4)12-8-18/h5-12H,13-14H2,1-4H3 |
InChI Key |
HIXRVZBEWNHKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC)(CC2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



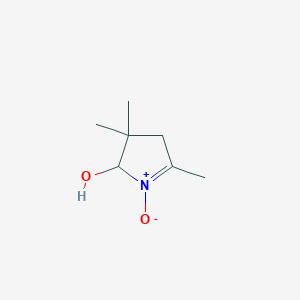
![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
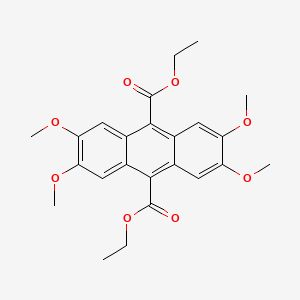
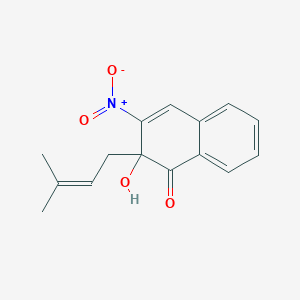
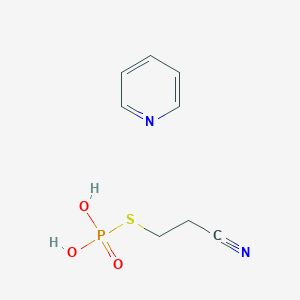
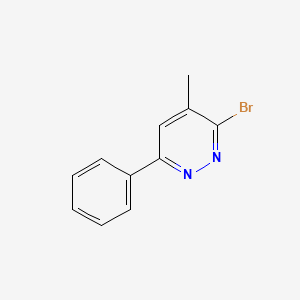
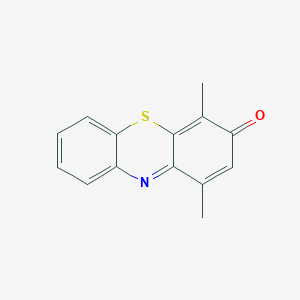
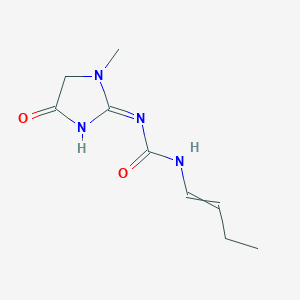
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
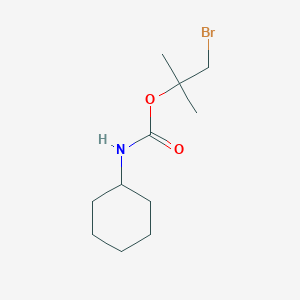
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
